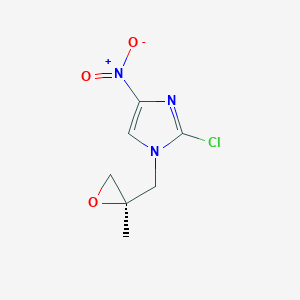

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Description

Properties

IUPAC Name |

2-chloro-1-[[(2R)-2-methyloxiran-2-yl]methyl]-4-nitroimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN3O3/c1-7(4-14-7)3-10-2-5(11(12)13)9-6(10)8/h2H,3-4H2,1H3/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZMDGYNOADBVSR-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CO1)CN2C=C(N=C2Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439995 | |

| Record name | (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

681490-93-7 | |

| Record name | (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole physicochemical properties

An In-Depth Technical Guide to the Physicochemical Properties of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Executive Summary: This document provides a comprehensive technical overview of the physicochemical properties, structural characteristics, reactivity, and analytical methodologies for this compound. As a key chiral intermediate in the synthesis of advanced pharmaceuticals, understanding its molecular profile is critical for researchers and drug development professionals. This guide synthesizes data from chemical suppliers, patents, and scientific literature to offer field-proven insights into its handling, characterization, and application. The molecule's defining features—a reactive nitroimidazole core and a stereospecific epoxide ring—dictate its stability, reactivity, and ultimate utility as a building block for complex therapeutic agents.

Introduction to a Critical Chiral Building Block

The nitroimidazole class of heterocyclic compounds represents a cornerstone in medicinal chemistry, renowned for a wide spectrum of biological activities, including antimicrobial, antiprotozoal, and anticancer effects.[1] Their therapeutic mechanism is often linked to the reductive activation of the nitro group under hypoxic conditions, generating cytotoxic intermediates that damage cellular components like DNA.[1][2]

This compound is a specialized derivative within this class. It serves not as an end-drug but as a high-value chiral intermediate, most notably in the synthesis of next-generation antitubercular agents like Delamanid.[3] Its structure uniquely combines three critical moieties:

-

A 2-chloro-4-nitroimidazole Core: This provides the foundational biological activity and an activated site for further chemical modification.

-

A Chiral Center: The (R)-configuration is essential for achieving stereospecificity in the final active pharmaceutical ingredient (API), ensuring precise interaction with biological targets.

-

A Terminal Epoxide Ring: This strained three-membered ring is a potent electrophile, primed for regioselective ring-opening reactions, which is a key step in its synthetic utility.[4]

This guide elucidates the core physicochemical properties that govern the behavior of this molecule, providing the technical foundation required for its effective use in complex synthetic workflows.

Molecular Identity and Structure

Correctly identifying the molecule is the first step in any research or development workflow. The key identifiers and structural details are summarized below.

Diagram: Chemical Structure

Caption: Structure of (R)-2-chloro-1-((2-methyloxiran-2-ylmethyl)-4-nitro-1H-imidazole.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 681490-93-7 | [5][6] |

| Molecular Formula | C₇H₈ClN₃O₃ | |

| Molecular Weight | 217.61 g/mol | |

| IUPAC Name | (R)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole | |

| Synonym | 2-Chloro-1-[[(2R)-2-methyloxiranyl]methyl]-4-nitro-1H-imidazole |

| InChI Key | SZMDGYNOADBVSR-UHFFFAOYSA-N | |

Core Physicochemical Properties

The physical properties of this intermediate are crucial for its storage, handling, reaction setup, and purification.

Table 2: Summary of Physicochemical Properties

| Property | Value / Description | Rationale and Scientific Insight |

|---|---|---|

| Physical Form | Solid | Consistent with many substituted nitroimidazole derivatives. |

| Melting Point | Data not publicly available. Requires experimental determination via DSC or melting point apparatus. | The precursor, 2-chloro-4-nitroimidazole, is a light yellow solid.[7] The addition of the side chain would alter the crystal lattice and thus the melting point. |

| Solubility | Data not publicly available. Expected to be soluble in polar organic solvents like DMF, DMSO, and moderately soluble in ethyl acetate and dichloromethane. | The polar nitro and imidazole groups enhance polarity, while the hydrocarbon backbone provides some nonpolar character. Solubility is a critical parameter for reaction kinetics and purification. |

| Lipophilicity (LogP) | Data not publicly available. | The LogP value is a key determinant of a molecule's behavior in biphasic systems, affecting both reaction workup and potential bioavailability if it were a final drug. The LogP of the parent 2-chloro-4-nitroimidazole is reported as 0.49, suggesting moderate lipophilicity.[8] |

| Chirality | Contains one stereocenter at the C2 position of the oxirane ring, specified as (R)-configuration. | The stereochemical purity is paramount for its use in asymmetric synthesis. Enantiomeric excess (e.e.) is typically confirmed using chiral HPLC. |

| Storage Conditions | Store at 2-8°C under an inert atmosphere. | Recommended by suppliers to prevent degradation. The epoxide ring is susceptible to hydrolysis or attack by atmospheric nucleophiles, and the nitro group can be sensitive to light and heat. |

Analytical and Spectroscopic Characterization

A multi-technique approach is required to confirm the identity, purity, and structure of this compound.

Diagram: Analytical Workflow

Caption: A typical workflow for the complete characterization of the title compound.

Experimental Protocol 1: Purity Assessment by HPLC-MS

This protocol describes a self-validating system to confirm both molecular weight and purity.

-

Objective: To determine the purity of the compound and confirm its molecular mass.

-

Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector coupled to a Mass Spectrometer (MS).

-

Methodology:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its versatility in retaining moderately polar to nonpolar compounds.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid helps to protonate the molecule, improving peak shape and ionization efficiency in the MS.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and return to initial conditions. This gradient ensures elution of the compound while separating it from more polar or nonpolar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection (UV): Monitor at a wavelength where the nitroimidazole chromophore absorbs, typically around 310-320 nm.

-

Detection (MS): Use Electrospray Ionization (ESI) in positive mode. Scan for the expected protonated molecule [M+H]⁺ at m/z 218.0.

-

-

Expected Outcome: A major peak in the UV chromatogram with a corresponding mass signal confirming the molecular weight. Purity is calculated from the peak area percentage.

Experimental Protocol 2: Stereochemical Purity by Chiral HPLC

-

Objective: To determine the enantiomeric excess (e.e.) of the (R)-enantiomer.

-

Causality: Standard reverse-phase HPLC cannot distinguish between enantiomers. A chiral stationary phase (CSP) is required to create transient, diastereomeric complexes with differing interaction energies, enabling separation.

-

Methodology:

-

Column: A polysaccharide-based chiral column (e.g., Chiralpak AD-H or similar).

-

Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (e.g., 80:20 v/v). The ratio is optimized to achieve baseline separation of the (R) and potential (S) enantiomers.

-

Flow Rate: 0.8 mL/min.

-

Detection: UV detection at 315 nm.

-

-

Expected Outcome: A single major peak corresponding to the (R)-enantiomer. The e.e. is calculated as [(Area_R - Area_S) / (Area_R + Area_S)] * 100. A value >99% is typically required for pharmaceutical intermediates.

Chemical Reactivity and Stability Profile

The molecule's utility is defined by its reactivity. The two primary sites of chemical activity are the epoxide ring and the nitro group.

Diagram: Key Reactive Centers

Caption: Primary sites of chemical reactivity on the molecule.

-

Reactivity of the Epoxide Ring: The three-membered oxirane ring is highly strained and thus a potent electrophile. It readily undergoes ring-opening reactions via an Sₙ2 mechanism when treated with nucleophiles.[4] This reaction is fundamental to its role as a synthetic intermediate, allowing for the covalent attachment of other molecular fragments. The attack typically occurs at the sterically less hindered methylene carbon of the epoxide, leading to an inversion of stereochemistry at that center if it were chiral.[4] This predictable reactivity is crucial for designing synthetic routes.

-

Reactivity of the Nitro Group: The nitro group is the cornerstone of the biological activity of the nitroimidazole class.[9] In low-oxygen (hypoxic) environments, such as those found in anaerobic bacteria or solid tumors, cellular reductases can reduce the nitro group. This generates highly reactive radical anions and other intermediates that cause oxidative stress and damage to cellular macromolecules, leading to cell death.[2] While this property is intended for the final drug, it must be considered during synthesis to avoid unwanted reduction.

-

Stability and Storage: The compound's reactivity necessitates careful handling. The recommendation for refrigerated storage (2-8°C) under an inert atmosphere is a direct consequence of the epoxide's susceptibility to hydrolysis from atmospheric moisture and the potential for degradation of the nitro group. For long-term storage, a freezer (-20°C) is advisable.

Role in Asymmetric Synthesis

This molecule is not a final product but a means to an end. Its primary value lies in its role as a chiral building block.

Diagram: Synthetic Utility

Caption: Synthetic pathway illustrating the formation and subsequent use of the title compound.

The synthesis of this compound is typically achieved through the N-alkylation of 2-chloro-4-nitroimidazole with a suitable chiral three-carbon electrophile, such as a protected (R)-glycidol derivative.[2] This reaction establishes the crucial stereocenter. Once formed, the molecule's epoxide ring is opened by a different nucleophile to build out the scaffold of a more complex molecule, demonstrating its function as a linchpin in a convergent synthesis strategy.

Conclusion

This compound is a sophisticated chemical entity whose value is derived from a carefully designed combination of features. Its physicochemical profile is dominated by the dual reactivity of the hypoxia-sensitive nitroimidazole core and the stereospecific, electrophilic epoxide ring. A thorough understanding of its properties, supported by robust analytical characterization, is essential for its successful application in the synthesis of advanced therapeutics. The data and protocols presented in this guide provide a foundational framework for researchers and developers working with this critical chiral intermediate.

References

- Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study. New Journal of Chemistry (RSC Publishing).

- Yields and basic physical properties of nitroimidazole derivatives. ResearchGate.

- Physicochemical properties of nitroimidazole antibiotics, DMZ: Dimetridazole; MNZ: Metronidazole; RNZ: Ronidazole; TNZ: Tinidazole. ResearchGate.

- CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. Chemsrc.

- Computational Studies of Chiral Epoxide Radicals. The Journal of Organic Chemistry.

- Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health (NIH).

- Nitroimidazole Derivatives. Relationship between Structure and Antitrichomonal Activity. ElectronicsAndBooks.

- Epoxides Ring-Opening Reactions. Chemistry Steps.

- Preparation of Chiral Epoxy Resins and the Optically Active Cured Products. ResearchGate.

- 2-Chloro-4-nitro-1H-imidazole | C3H2ClN3O2 | CID 42409. PubChem.

- WO2010021409A1 - Methods for the production of 2-halo-4-nitroimidazole and intermediates thereof. Google Patents.

- Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. PubMed Central (PMC) - NIH.

- 2-Chloro-4-nitroimidazole | 57531-37-0. ChemicalBook.

- Asymmetric Catalysis of Epoxide Ring-Opening Reactions. Accounts of Chemical Research.

- Design and synthesis of 4-nitroimidazole derivatives with potential antitubercular activity. Fine Chemical Technologies.

- (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole. Sigma-Aldrich.

- (r)-2-chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1h-imidazole. CymitQuimica.

- (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole. MySkinRecipes.

- Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central.

- WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives. Google Patents.

- 2-Chloro-4-nitro-1H-imidazole. ResearchGate.

- 2-chloro-4-nitro-imidazole. TimTec.

- Analytical methodologies for the determination of nitroimidazole residues in biological and environmental liquid samples: a review. PubMed.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]

- 4. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 5. CAS#:681490-93-7 | (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole | Chemsrc [chemsrc.com]

- 6. (R)-2-CHLORO-1-((2-METHYLOXIRAN-2-YL)METHYL)-4-NITRO-1H-IM… [cymitquimica.com]

- 7. 2-Chloro-4-nitroimidazole | 57531-37-0 [chemicalbook.com]

- 8. 2-chloro-4-nitro-imidazole [timtec.net]

- 9. Substituent effects on the stability, physicochemical properties and chemical reactivity of nitroimidazole derivatives with potential antiparasitic effect: a computational study - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Stereospecific synthesis of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

An In-Depth Technical Guide to the Stereospecific Synthesis of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Abstract

This compound is a chiral molecule of significant interest in medicinal chemistry, primarily serving as a sophisticated building block for complex pharmaceutical agents. The molecule incorporates two key pharmacophores: a 4-nitroimidazole ring, known for its efficacy in antimicrobial and antitubercular drugs, and a chiral epoxide, a versatile functional group for introducing stereospecificity in drug candidates.[1][2][3] This guide provides a comprehensive overview of a robust and stereospecific synthetic route to this target molecule, designed for researchers and professionals in drug development. We will dissect the synthesis into three core stages: the construction of the 2-chloro-4-nitroimidazole nucleus, the asymmetric synthesis of the chiral (R)-epoxide side-chain, and the final stereoretentive coupling. The causality behind experimental choices, detailed step-by-step protocols, and methods for in-process validation are thoroughly discussed to ensure scientific integrity and reproducibility.

Introduction and Retrosynthetic Analysis

The therapeutic potential of nitroimidazole-based compounds is well-established, with drugs like Metronidazole and Delamanid being cornerstones in treating anaerobic and tubercular infections, respectively.[1][4][5] The introduction of chirality often enhances therapeutic efficacy and reduces off-target effects. The title compound, featuring a specific (R)-configuration at the epoxide, is a valuable intermediate for creating enantiomerically pure drugs.

A logical retrosynthetic analysis dictates a convergent synthesis strategy. The primary disconnection is at the N1-C bond of the imidazole ring, breaking the molecule into two key precursors: the aromatic core, 2-chloro-4-nitroimidazole (A) , and a chiral C3 electrophile, (R)-(2-methyloxiran-2-yl)methyl sulfonate/halide (B) . This approach allows for the independent, optimized synthesis of each fragment before the final coupling.

Part I: Synthesis of the 2-Chloro-4-nitroimidazole Core (Precursor A)

The synthesis of 2-chloro-4-nitroimidazole is a well-documented process. Several routes exist, but one of the most reliable methods involves the direct nitration of 2-chloroimidazole.[6][7] This pathway is favored for its straightforward execution and high yield.

Causality of Experimental Choices:

-

Nitrating Agent: A mixture of fuming nitric acid and sulfuric acid is a classic and potent nitrating system. Sulfuric acid protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is essential for the electrophilic aromatic substitution on the imidazole ring.[8]

-

Reaction Conditions: The reaction is typically performed at elevated temperatures to overcome the deactivating effect of the chloro-substituent on the imidazole ring. Careful temperature control is crucial to prevent runaway reactions and the formation of dinitrated byproducts.

Experimental Protocol: Nitration of 2-Chloroimidazole

-

Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4 g of 98% sulfuric acid. Cool the flask in an ice-water bath.

-

Addition of Starting Material: Slowly add 2.04 g (0.02 mol) of 2-chloroimidazole to the stirred sulfuric acid, ensuring the temperature remains below 20 °C. Stir the resulting mixture at room temperature for 30 minutes.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a mixed acid solution by adding 1.9 g of 95% fuming nitric acid (0.03 mol) to 5 g of 20% fuming sulfuric acid.

-

Nitration: Cool the 2-chloroimidazole solution to 45-55 °C. Slowly add the nitrating mixture dropwise via the dropping funnel, maintaining the temperature within this range. After the addition is complete, heat the reaction mixture to 110 °C and hold for 1 hour.

-

Work-up and Isolation: After cooling to room temperature, pour the reaction mixture carefully onto crushed ice. Neutralize the solution to pH 3-4 with aqueous ammonia. The product will precipitate as a white solid.

-

Purification: Filter the solid, wash with cold water, and dry under vacuum to yield 2-chloro-4-nitroimidazole.[8]

| Parameter | Value | Reference |

| Typical Yield | 85-90% | [8] |

| Purity (HPLC) | >99% | [8] |

| Melting Point | 218-220 °C | [8] |

Part II: Asymmetric Synthesis of the Chiral Epoxide (Precursor B)

The stereochemistry of the final product is determined in this stage. The Sharpless Asymmetric Epoxidation is an exceptionally powerful and predictable method for converting prochiral allylic alcohols into chiral epoxides with high enantioselectivity.[9][10] We will use this method to synthesize the key intermediate, (R)-(2-methyloxiran-2-yl)methanol, from 2-methyl-2-propen-1-ol (methallyl alcohol).

Causality of Experimental Choices:

-

Catalyst System: The catalyst is formed in situ from titanium(IV) isopropoxide (Ti(OiPr)₄) and a chiral diethyl tartrate (DET) ligand. The chirality of the DET ligand directly controls the facial selectivity of the epoxidation. For the desired (R)-epoxide product from methallyl alcohol, (-)-DET (D-(-)-diethyl tartrate) is the required chiral ligand.[9]

-

Oxidant: tert-Butyl hydroperoxide (TBHP) serves as the terminal oxygen donor. It coordinates to the titanium center before transferring an oxygen atom to the alkene.

-

Solvent and Temperature: Dichloromethane (CH₂Cl₂) is the standard solvent. The reaction is run at low temperatures (-20 °C) to maximize enantioselectivity by reducing the thermal motion that can lead to non-selective background reactions.

Experimental Protocol: Synthesis of Precursor B

Step 1: Sharpless Asymmetric Epoxidation

-

Catalyst Preparation: Add 5.96 mL (20 mmol) of Ti(OiPr)₄ and 5.05 mL (24 mmol) of D-(-)-diethyl tartrate to 200 mL of anhydrous CH₂Cl₂ at -20 °C under an inert atmosphere (argon or nitrogen). Stir for 30 minutes.

-

Substrate Addition: Add 8.8 mL (100 mmol) of 2-methyl-2-propen-1-ol to the catalyst solution.

-

Oxidation: Add 20 mL of a 5.5 M solution of TBHP in decane (110 mmol) dropwise over 1-2 hours, keeping the internal temperature below -20 °C.

-

Reaction Monitoring: Stir the mixture at -20 °C for 4-6 hours. Monitor the reaction progress by TLC.

-

Quenching: Quench the reaction by adding 30 mL of 10% aqueous NaOH solution saturated with NaCl. Allow the mixture to warm to room temperature and stir vigorously for 1 hour until two clear layers form.

-

Extraction and Purification: Separate the layers. Extract the aqueous layer three times with CH₂Cl₂. Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography to yield (R)-(2-methyloxiran-2-yl)methanol.

Step 2: Tosylation

-

Reaction Setup: Dissolve the purified (R)-(2-methyloxiran-2-yl)methanol (10 mmol) in 50 mL of anhydrous pyridine and cool to 0 °C.

-

Reagent Addition: Add p-toluenesulfonyl chloride (TsCl) (12 mmol) portion-wise, maintaining the temperature at 0 °C.

-

Reaction: Stir the mixture at 0 °C for 4 hours, then let it stand at 4 °C overnight.

-

Work-up: Pour the reaction mixture into 100 mL of ice-water and extract with diethyl ether (3 x 50 mL). Wash the combined organic layers sequentially with cold 1M HCl, saturated NaHCO₃ solution, and brine. Dry over MgSO₄, filter, and concentrate in vacuo to yield the tosylated Precursor B. This product is often used immediately in the next step without further purification.

| Parameter | Value | Reference |

| Enantiomeric Excess (ee) | >95% | [9][10] |

| Yield (Epoxidation) | 70-80% | [10] |

| Yield (Tosylation) | >90% | General Procedure |

Part III: Final Coupling Reaction

The final step is the N-alkylation of the 2-chloro-4-nitroimidazole core with the chiral tosylated epoxide. This is a nucleophilic substitution (Sₙ2) reaction where the deprotonated imidazole nitrogen acts as the nucleophile.

Causality of Experimental Choices:

-

Base: A non-nucleophilic base is required to deprotonate the imidazole N-H without reacting with the electrophilic tosylate. Sodium hydride (NaH) is an excellent choice as it is a strong, non-nucleophilic base that produces hydrogen gas as the only byproduct. Potassium carbonate (K₂CO₃) is a milder and safer alternative that can also be effective.[11][12]

-

Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile (ACN) is ideal. These solvents can solvate the cation of the base but do not interfere with the nucleophile, thus accelerating the Sₙ2 reaction.

-

Temperature: Moderate heating may be required to drive the reaction to completion, but excessive heat should be avoided to prevent potential epoxide ring-opening side reactions.

Experimental Protocol: N-Alkylation

-

Setup: To a solution of 2-chloro-4-nitroimidazole (Precursor A, 1.0 eq) in anhydrous DMF, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise at 0 °C under an inert atmosphere.

-

Deprotonation: Stir the mixture at room temperature for 30 minutes until hydrogen evolution ceases, indicating the formation of the sodium salt of the imidazole.

-

Coupling: Add a solution of (R)-(2-methyloxiran-2-yl)methyl p-toluenesulfonate (Precursor B, 1.05 eq) in a small amount of anhydrous DMF dropwise.

-

Reaction: Heat the reaction mixture to 50-60 °C and stir for 12-18 hours. Monitor the reaction by TLC until the starting imidazole is consumed.

-

Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Extract the product with ethyl acetate (3x volumes).

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane-ethyl acetate gradient) to afford the final product, this compound.

Characterization

The final product should be characterized thoroughly to confirm its identity, purity, and stereochemical integrity.

-

¹H and ¹³C NMR: To confirm the chemical structure and connectivity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Chiral HPLC: To determine the enantiomeric excess (ee%) and confirm that no racemization occurred during the coupling step.

-

Polarimetry: To measure the specific rotation [α]ᴅ, which should be compared to literature values if available.

Conclusion

This guide outlines a logical and robust three-part convergent strategy for the stereospecific synthesis of this compound. The key to the synthesis is the highly enantioselective Sharpless epoxidation, which establishes the crucial stereocenter of the molecule. By carefully selecting reagents and controlling reaction conditions in each step—from the formation of the nitroimidazole core to the final N-alkylation—researchers can reliably produce this valuable chiral building block in high yield and excellent enantiomeric purity, paving the way for its use in advanced drug discovery programs.

References

-

Title: Synthesis and biological activity of new 2-nitroimidazole derivatives Source: PubMed, European Journal of Medicinal Chemistry URL: [Link]

-

Title: Synthetic Nitroimidazoles: Biological Activities and Mutagenicity Relationships Source: MDPI, Scientia Pharmaceutica URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains Source: Brieflands, Archives of Medical Laboratory Sciences URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety Source: MDPI, Pharmaceuticals URL: [Link]

-

Title: Epoxide Syntheses and Ring-Opening Reactions in Drug Development Source: MDPI, Molecules URL: [Link]

-

Title: Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety Source: MDPI URL: [Link]

- Title: Process for production of 2-chloro-4-nitroimidazole derivatives Source: Google Patents URL

-

Title: Chiral organic molecules at work with epoxides: two arms drive the asymmetric transformations Source: Atlas of Science URL: [Link]

-

Title: Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation Source: NIH, PubMed Central URL: [Link]

-

Title: Epoxide Synthesis and Ring-Opening Reactions Source: Encyclopedia.pub URL: [Link]

-

Title: 2-Chloro-4-nitro-1H-imidazole Source: NIH, PubMed Central URL: [Link]

- Title: Method for preparing 2-chloro-4-nitroimidazole Source: Google Patents URL

-

Title: (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole Source: MySkinRecipes URL: [Link]

-

Title: Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents Source: Der Pharma Chemica URL: [Link]

-

Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: NIH, PubMed Central URL: [Link]

-

Title: Nitroimidazoles: Molecular Fireworks That Combat a Broad Spectrum of Infectious Diseases Source: e-Learning - UNIMIB URL: [Link]

-

Title: An efficient room temperature synthesis of N 1-(4-substitutedbenzyl)-2-methyl-4-nitro-1H-imidazoles and N 1-butyl-2-methyl-4-nitro-1H-imidazoles Source: ResearchGate URL: [Link]

Sources

- 1. WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives - Google Patents [patents.google.com]

- 2. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 3. elearning.unimib.it [elearning.unimib.it]

- 4. mdpi.com [mdpi.com]

- 5. brieflands.com [brieflands.com]

- 6. 2-Chloro-4-nitro-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CN103396369A - Method for preparing 2-chloro-4-nitroimidazole - Google Patents [patents.google.com]

- 8. 2-Chloro-4-nitroimidazole synthesis - chemicalbook [chemicalbook.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. derpharmachemica.com [derpharmachemica.com]

- 12. researchgate.net [researchgate.net]

Mechanism of action of 2-chloro-4-nitroimidazole derivatives

An In-depth Technical Guide to the Mechanism of Action of 2-Chloro-4-Nitroimidazole Derivatives

Introduction

The rise of drug-resistant pathogens and the challenge of treating diseases in low-oxygen, or hypoxic, environments—such as in solid tumors or anaerobic infections—present formidable obstacles in modern medicine.[1] Nitroimidazoles represent a critical class of synthetic antimicrobial and cytotoxic agents designed to overcome these challenges.[2] These compounds function as prodrugs, undergoing selective activation under hypoxic conditions, a characteristic that makes them highly effective against anaerobic bacteria, protozoan parasites, and even the non-replicating forms of Mycobacterium tuberculosis.[][4]

This technical guide focuses specifically on 2-chloro-4-nitroimidazole and its derivatives. This scaffold is of particular interest due to its enhanced biological activity and its role as a key intermediate in the synthesis of advanced therapeutics like Delamanid, a drug used to combat multidrug-resistant tuberculosis.[4][5] We will explore the core mechanism of action, from the initial bioreductive activation to the downstream molecular damage that leads to cell death, providing researchers and drug development professionals with a comprehensive understanding of this potent class of compounds.

The Core Mechanism: Hypoxia-Selective Bioreductive Activation

The defining feature of nitroimidazole derivatives is their mechanism of action, which is contingent on the redox state of the cellular environment. These compounds are, in essence, molecular machines that switch "on" only in the absence of sufficient oxygen.

The Prodrug Concept: Inactivity in Normoxic Environments

2-chloro-4-nitroimidazole derivatives are administered in an inactive prodrug form.[6][7] In healthy, well-oxygenated (normoxic) mammalian tissues, the compound remains largely inert. This is because the first step in its activation—a one-electron reduction of the nitro group—is readily reversible in the presence of oxygen. Oxygen acts as an electron acceptor, re-oxidizing the generated nitroradical anion back to its original, inactive state. This "futile cycling" prevents the accumulation of toxic intermediates in normal tissues, forming the basis of the drug's selective toxicity.[8]

The Role of the Cellular Microenvironment: The Hypoxic Switch

The therapeutic efficacy of these derivatives is unlocked in hypoxic environments. Such conditions are characteristic of anaerobic bacteria, certain protozoa, and the core of solid tumors.[4][8] In these low-oxygen settings, the nitroradical anion formed during the initial reduction step is not immediately re-oxidized. Instead, it can undergo further reduction, leading to the formation of highly reactive, cytotoxic species.[8]

Enzymatic Reduction: The Nitroreductase Engine

The activation process is not spontaneous; it is catalyzed by specific enzymes called nitroreductases.[][7] These enzymes, which are abundant in anaerobic organisms, utilize reducing equivalents such as NADH or NADPH to transfer electrons to the nitro group of the imidazole.[] This enzymatic reduction initiates the cascade that transforms the harmless prodrug into a potent cellular toxin.

Generation of Cytotoxic Species

Once the nitro group is reduced beyond the initial radical anion stage, a series of highly reactive intermediates are formed. These can include nitroso derivatives and hydroxylamines, which are potent electrophiles and oxidizing agents.[9] These reactive molecules are the ultimate effectors of the drug's action, capable of causing widespread and irreversible damage to cellular macromolecules.[][4] The entire activation pathway is a multi-step process predicated on the absence of oxygen.

Molecular Targets and Cellular Consequences

The reactive species generated through bioreduction do not have a single target; they induce broad cellular damage by covalently binding to and modifying a range of essential macromolecules.

DNA as a Primary Target

A primary mechanism of cytotoxicity is the interaction of activated nitroimidazole derivatives with DNA. The reactive intermediates can covalently bind to the DNA backbone, disrupt the double helix structure, and cause strand breaks.[][7] This damage directly inhibits DNA replication and transcription, halting cellular proliferation and leading to cell death.[] This effect is bactericidal against susceptible anaerobic bacteria.[7]

Protein Adduct Formation: Disruption of Critical Enzymatic Pathways

Beyond DNA, activated nitroimidazoles form covalent adducts with cellular proteins.[][8] This can have profound consequences on cellular metabolism and function. For example, studies with 2-nitroimidazole derivatives have identified key metabolic enzymes like glyceraldehyde-3-phosphate dehydrogenase (GAPDH) and detoxification enzymes such as glutathione S-transferase P (GSTP1) as specific targets.[8] Adduct formation significantly reduces the enzymatic activity of these proteins under hypoxic conditions, disrupting glycolysis and cellular defense mechanisms.[8] The activated drug can also act as a scavenger of intracellular thiols like trypanothione in parasites, collapsing their essential detoxification pathways.[9]

Structure-Activity Relationships (SAR)

The biological effectiveness of nitroimidazole derivatives is intrinsically linked to their chemical structure. Specific substitutions on the imidazole ring modulate their potency, stability, and spectrum of activity.

-

Position of the Nitro Group : The presence of a nitro group at the 4- or 5-position of the imidazole ring is critical for antimicrobial and cytotoxic activity.[2][4] This group is the site of the essential bioreductive activation.

-

The 2-Chloro Substituent : The chlorine atom at the 2-position is a key feature of this subclass. It enhances the lipophilicity of the molecule, which may improve its ability to penetrate cellular membranes.[4] This modification can also increase metabolic stability and influence target binding, contributing to higher overall activity compared to non-chlorinated analogs.[4]

| Compound | Position of Nitro Group | Chlorine Substitution | Activity Against M. tuberculosis |

| 2-Chloro-4-nitroimidazole | 4 | Yes (at C2) | High |

| PA-824 (Pretomanid) | 4 | No | Moderate |

| Metronidazole | 5 | No | Low (anaerobic bacteria only) |

Therapeutic Applications and Spectrum of Activity

Derivatives of 2-chloro-4-nitroimidazole have demonstrated a broad spectrum of activity against various pathogens. Their unique mechanism makes them particularly effective against organisms that thrive in low-oxygen conditions.

-

Antiparasitic Activity : Nitroimidazoles are first-line treatments for infections caused by protozoa such as Giardia lamblia, Entamoeba histolytica, and Trichomonas vaginalis.[10][11] Novel derivatives have shown potent activity even against metronidazole-resistant strains of G. lamblia.[11]

-

Antibacterial Activity : They are highly effective against a wide range of Gram-positive and Gram-negative anaerobic bacteria, including Clostridium and Bacteroides species.[]

-

Antitubercular Activity : The ability to target non-replicating, persistent bacteria in the hypoxic environments of tuberculous granulomas makes these compounds valuable for treating tuberculosis.[4]

| Compound Derivative | Target Organism | EC₅₀ / MIC | Metronidazole (Reference) |

| Nitroimidazole Carboxamide 8f | G. lamblia (Resistant Strain) | 1.6 µM | 18 µM |

| Nitroimidazole Carboxamide 8h | G. lamblia (Resistant Strain) | 1.6 µM | 18 µM |

| Select Carboxamides | E. histolytica | 1.7–5.1 µM | 5.0 µM |

| Select Carboxamides | T. vaginalis | 0.6–1.4 µM | 0.8 µM |

Key Experimental Protocols for Mechanistic Investigation

Validating the activity of novel 2-chloro-4-nitroimidazole derivatives requires standardized and robust in vitro assays. The following protocols describe fundamental methods for determining antimicrobial efficacy and cytotoxicity.

Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The MIC assay is a cornerstone of antimicrobial drug discovery, used to determine the lowest concentration of a compound that completely inhibits the visible growth of a microorganism.[1]

Methodology

-

Compound Preparation : Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions in a 96-well microtiter plate using appropriate liquid growth medium.

-

Inoculum Preparation : Culture the target microorganism (e.g., anaerobic bacteria) to a logarithmic growth phase. Adjust the concentration of the inoculum to a standardized density (e.g., 10⁵ CFU/mL).

-

Inoculation : Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include positive (no compound) and negative (no inoculum) controls.

-

Incubation : Incubate the plate under conditions appropriate for the microorganism. For anaerobic bacteria, this requires an anaerobic chamber or gas-generating system for a specified period (e.g., 24-48 hours).

-

MIC Determination : After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound where no visible growth is observed.[1]

-

Quantitative Analysis (Optional) : For a more quantitative result, a viability indicator dye such as resazurin or MTT can be added. The color change, measured with a microplate reader, indicates metabolic activity and thus cell viability.[1]

Protocol: Assessment of Cytotoxicity (IC₅₀) using the MTT Assay

The MTT assay is a colorimetric method used to assess the metabolic activity of cells and is a common way to measure the cytotoxic potential of a chemical compound.[1] The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition in vitro.

Methodology

-

Cell Seeding : Seed a target cell line (e.g., human cancer cells) into a 96-well plate at a predetermined density and allow the cells to adhere and grow overnight in a CO₂ incubator.[1]

-

Compound Treatment : Prepare serial dilutions of the 2-chloro-4-nitroimidazole derivative in the cell culture medium. Replace the medium in the wells with the medium containing the various concentrations of the test compound. Include vehicle (e.g., DMSO) and positive (a known cytotoxic agent) controls.

-

Incubation : Incubate the plate for a defined period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.[1]

-

MTT Addition : Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours. Viable, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.[1]

-

Formazan Solubilization : Carefully remove the MTT-containing medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.[1]

-

Absorbance Measurement : Measure the absorbance of the solubilized formazan in each well using a microplate reader at a specific wavelength (e.g., 570 nm).

-

IC₅₀ Calculation : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[1]

Conclusion

2-chloro-4-nitroimidazole derivatives operate through a sophisticated and highly selective mechanism of action. Their efficacy is rooted in their nature as prodrugs that undergo bioreductive activation specifically within the hypoxic environments characteristic of many challenging pathogens and diseases. The resulting generation of reactive intermediates leads to indiscriminate damage of critical macromolecules, most notably DNA and essential proteins, culminating in rapid cell death. The strategic placement of the 2-chloro substituent enhances the physicochemical properties of these compounds, leading to improved biological activity. A thorough understanding of this mechanism, supported by robust experimental validation, is essential for the continued development of this versatile scaffold into next-generation therapies for infectious diseases and oncology.

References

-

Edwards, D. I. (2017, October 25). Metronidazole: an update on metabolism, structure–cytotoxicity and resistance mechanisms. Journal of Antimicrobial Chemotherapy, Oxford Academic. Retrieved from [Link]

-

Lecturio. (2021, July 27). Nitroimidazoles. Concise Medical Knowledge. Retrieved from [Link]

-

Verma, R., & Kumar, V. (n.d.). Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview. PubMed Central. Retrieved from [Link]

-

Edwards, D. I. (2018, February 1). Metronidazole: an update on metabolism, structure-cytotoxicity and resistance mechanisms. PubMed. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitroimidazole. Retrieved from [Link]

-

Rollas, S., Küçükgüzel, S. G., & Kiraz, M. (n.d.). Synthesis and antimicrobial activities of some new nitroimidazole derivatives. PubMed. Retrieved from [Link]

-

Fakharian, M., et al. (n.d.). Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. National Institutes of Health (NIH). Retrieved from [Link]

-

Chen, Z., et al. (n.d.). Synthesis and evaluation of two novel 2-nitroimidazole derivatives as potential PET radioligands for tumor imaging. National Institutes of Health (NIH). Retrieved from [Link]

-

Lister, T., et al. (n.d.). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. National Institutes of Health (NIH). Retrieved from [Link]

-

Jamieson, S. M., et al. (n.d.). Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins. PubMed Central. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-4-nitro-1H-imidazole. Retrieved from [Link]

-

Poczta, A., et al. (2024, June 26). Synthesis and Biological Evaluation of New Compounds with Nitroimidazole Moiety. MDPI. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloro-4-nitro-1H-imidazole. Retrieved from [Link]

-

Mignini, F., et al. (n.d.). Synthesis and biological activity of new 2-nitroimidazole derivatives. PubMed. Retrieved from [Link]

-

Lister, T., et al. (2016, September 14). Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis. PubMed. Retrieved from [Link]

-

Maya, J. D., et al. (n.d.). Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives. PubMed. Retrieved from [Link]

-

ResearchGate. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Retrieved from [Link]

-

MDPI. (n.d.). Using 5-Nitroimidazole Derivatives against Neglected Tropical Protozoan Diseases: Systematic Review. Retrieved from [Link]

- Google Patents. (n.d.). WO2019146113A1 - Process for production of 2-chloro-4-nitroimidazole derivatives.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Nitroimidazole - Wikipedia [en.wikipedia.org]

- 4. 2-Chloro-4-Nitroimidazole (57531-37-0) for sale [vulcanchem.com]

- 5. 2-Chloro-4-nitroimidazole | 57531-37-0 [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. lecturio.com [lecturio.com]

- 8. Identification of proteins and cellular pathways targeted by 2-nitroimidazole hypoxic cytotoxins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Trypanosoma cruzi: effect and mode of action of nitroimidazole and nitrofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitroimidazole carboxamides as antiparasitic agents targeting Giardia lamblia, Entamoeba histolytica and Trichomonas vaginalis - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic and Synthetic Guide to (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole

Abstract: This technical guide provides a detailed analysis of the predicted spectroscopic characteristics of (R)-2-chloro-1-(2-methyloxiran-2-ylmethyl)-4-nitroimidazole, a chiral nitroimidazole derivative with significant potential in medicinal chemistry. In the absence of publicly available experimental data, this document leverages established spectroscopic principles and data from analogous structures to forecast the ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) signatures of the molecule. Each section includes a summary table of predicted data, a detailed rationale for the predictions grounded in chemical theory, and a standardized experimental protocol for data acquisition. Furthermore, a plausible synthetic route is proposed. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis, characterization, and application of novel heterocyclic compounds.

Introduction

This compound (CAS: 681490-93-7) is a complex heterocyclic molecule incorporating several key functional groups: a 4-nitroimidazole core, a chloro substituent at the 2-position, and a chiral (R)-2-methyloxirane moiety attached to the imidazole nitrogen. Nitroimidazole derivatives are a cornerstone in medicinal chemistry, renowned for their efficacy as antimicrobial and antiparasitic agents.[1] Their mechanism of action often involves the reductive activation of the nitro group under hypoxic conditions, making them valuable as radiosensitizers for cancer therapy and as imaging agents for hypoxic tumors.[2][3] The presence of the chiral epoxide introduces stereospecificity, a critical factor in modern drug design for enhancing therapeutic efficacy and minimizing off-target effects.

Accurate structural elucidation and purity assessment are paramount in the development of such pharmaceutical agents. Spectroscopic techniques are the primary tools for achieving this. This guide provides a predictive framework for the spectroscopic analysis of this specific stereoisomer, offering a baseline for researchers synthesizing or working with this compound.

Molecular Structure and Physicochemical Properties

The fundamental step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key features influencing the spectroscopic data are the electron-withdrawing nature of the nitro and chloro groups, the aromaticity of the imidazole ring, and the strained, chiral environment of the epoxide.

-

Molecular Formula: C₇H₈ClN₃O₃

-

Molecular Weight: 217.61 g/mol

-

InChI Key: SZMDGYNOADBVSR-SSDOTTSWSA-N[4]

Caption: 2D structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is essential for determining the connectivity of a molecule. The predicted spectrum of the title compound is expected to show distinct signals for each unique proton environment. Due to the chiral center at C7, the adjacent methylene protons (H-6 and H-9) are diastereotopic and are expected to resonate as distinct signals.

Predicted ¹H NMR Data

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H-5 | 8.0 - 8.5 | s | 1H | - |

| H-6a, H-6b | 4.4 - 4.8 | dd (ABq) | 2H | Jgem ≈ 14-16, Jvic ≈ 4-8 |

| H-9a | 2.8 - 3.1 | d | 1H | Jgem ≈ 4-6 |

| H-9b | 2.6 - 2.9 | d | 1H | Jgem ≈ 4-6 |

| H-8 (CH₃) | 1.4 - 1.6 | s | 3H | - |

Rationale for Predictions

-

H-5: The single proton on the imidazole ring is significantly deshielded by the electron-withdrawing nitro group and the aromatic ring current, placing its signal far downfield. Similar protons in nitroimidazole structures typically resonate in this region.[5]

-

H-6a, H-6b: These methylene protons are adjacent to the imidazole nitrogen and the chiral center (C7). Their diastereotopicity results in distinct chemical shifts. They will likely appear as a pair of doublets of doublets (an AB quartet), with a large geminal coupling constant and smaller vicinal couplings to any nearby protons (though none are present on C7).

-

H-9a, H-9b: These are the methylene protons of the epoxide ring. Being diastereotopic, they are expected to show distinct signals, each as a doublet due to geminal coupling. Their chemical shifts are characteristic of protons on an epoxide ring.

-

H-8 (CH₃): The methyl protons, being attached to a quaternary carbon, will appear as a singlet. The proximity to the oxygen atom of the epoxide will cause a slight downfield shift compared to a standard alkyl methyl group.

Caption: Key proton environments and their predicted ¹H NMR signals.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Use a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Acquisition Parameters:

-

Set the spectral width to cover the range of 0-10 ppm.

-

Use a 30-45° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Processing: Apply a Fourier transform to the acquired free induction decay (FID). Phase the spectrum and perform baseline correction. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the signals to determine the relative number of protons.

Predicted ¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal.

Predicted ¹³C NMR Data

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 150 |

| C-4 | 148 - 155 |

| C-5 | 120 - 125 |

| C-6 (CH₂) | 50 - 55 |

| C-7 (quat.) | 55 - 60 |

| C-9 (CH₂) | 48 - 53 |

| C-8 (CH₃) | 18 - 25 |

Rationale for Predictions

-

Imidazole Carbons (C-2, C-4, C-5): C-2, bonded to the electronegative chlorine, and C-4, bonded to the strongly electron-withdrawing nitro group, are expected to be the most downfield carbons in the aromatic region.[6] C-5 will be at a relatively higher field.

-

Sidechain Carbons (C-6, C-7, C-9): The carbons of the epoxide ring (C-7 and C-9) are expected in the 50-60 ppm range, which is characteristic for epoxides.[7][8] The methylene carbon attached to the imidazole nitrogen (C-6) will also be in a similar region.

-

Methyl Carbon (C-8): The methyl carbon will be the most upfield signal, in the typical aliphatic region.[3]

Caption: Predicted chemical shift regions for the carbon nuclei.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for better signal-to-noise.

-

Instrumentation: Use an NMR spectrometer with a broadband probe.

-

Acquisition Parameters:

-

Employ proton decoupling (e.g., broadband decoupling) to simplify the spectrum to singlets.

-

Set the spectral width to 0-200 ppm.

-

Use a longer relaxation delay (e.g., 2-5 seconds) to allow for the slower relaxation of quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation. For this compound, the presence of chlorine will result in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments (an M+2 peak approximately one-third the intensity of the M peak).

Predicted Fragmentation Pattern (Electron Ionization)

| m/z (predicted) | Ion Structure/Fragment Lost |

| 217 / 219 | [M]⁺ (Molecular Ion) |

| 171 / 173 | [M - NO₂]⁺ |

| 146 / 148 | [2-chloro-4-nitroimidazole]⁺ fragment |

| 71 | [(2-methyloxiran-2-yl)methyl]⁺ fragment, [M - C₃H₂ClN₃O₂]⁺ |

| 56 | [C₄H₈]⁺ (from rearrangement and loss of CO from oxirane fragment) |

Rationale for Predictions

-

Molecular Ion: The molecular ion peak [M]⁺ should be observable at m/z 217, with its isotopic partner [M+2]⁺ at m/z 219.

-

Loss of NO₂: A common fragmentation pathway for nitroaromatic compounds is the loss of the nitro group (46 Da).[9][10]

-

Benzylic-like Cleavage: The bond between C-6 and the imidazole nitrogen is susceptible to cleavage, leading to the formation of the stable 2-chloro-4-nitroimidazole radical cation (m/z 146/148) and the oxirane-containing fragment.

-

Sidechain Fragmentation: The oxiranylmethyl cation (m/z 71) is a likely fragment. Further fragmentation of this ion can occur.

Caption: Predicted major fragmentation pathways in EI-MS.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or acetonitrile) via direct infusion or through an LC or GC interface.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Mass Analyzer: Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.

-

Data Acquisition: Scan a mass range appropriate for the compound (e.g., m/z 50-300).

Predicted Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100 - 3150 | C-H stretch (imidazole ring) | Medium |

| 2950 - 3000 | C-H stretch (aliphatic) | Medium |

| 1520 - 1560 | N-O asymmetric stretch (NO₂) | Strong |

| 1340 - 1380 | N-O symmetric stretch (NO₂) | Strong |

| 1450 - 1500 | C=N / C=C stretch (ring) | Medium |

| 1250 - 1300 | C-N stretch | Medium |

| 1200 - 1250 | C-O-C asymmetric stretch (epoxide) | Medium |

| 800 - 850 | C-O-C symmetric stretch (epoxide) | Medium |

| 700 - 800 | C-Cl stretch | Medium-Strong |

Rationale for Predictions

-

Nitro Group: The most characteristic peaks will be the strong symmetric and asymmetric stretches of the NO₂ group.[4]

-

Imidazole Ring: Aromatic C-H stretches appear above 3000 cm⁻¹, while the ring C=C and C=N stretches are found in the 1450-1500 cm⁻¹ region.[11]

-

Epoxide Ring: The C-O-C stretches of the epoxide ring are expected in the 1250 cm⁻¹ (asymmetric) and 800-850 cm⁻¹ (symmetric "ring breathing") regions.

-

C-Cl Bond: The C-Cl stretch typically appears in the fingerprint region (below 850 cm⁻¹), often making it difficult to assign definitively.[12]

Caption: Summary of functional groups and their predicted IR absorption regions.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing it into a transparent disk. Alternatively, dissolve the sample in a volatile solvent, deposit it on a salt plate (e.g., NaCl), and allow the solvent to evaporate to form a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Collect a background spectrum of the empty sample compartment. Then, collect the sample spectrum. The instrument will automatically ratio the sample spectrum to the background.

-

Analysis: Identify the major absorption bands and correlate them with the functional groups present in the molecule.

Proposed Synthetic Pathway

The synthesis of the title compound can be envisioned through the N-alkylation of 2-chloro-4-nitroimidazole with a suitable chiral epoxide precursor. A common and effective method for such alkylations is the reaction of an azole with an epoxide, often under basic conditions or via microwave-assisted, solvent-free methods.[13][14]

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocol: Synthesis

-

Reaction Setup: To a solution of 2-chloro-4-nitroimidazole (1.0 eq.) in an aprotic polar solvent like DMF or acetonitrile, add a base such as potassium carbonate (K₂CO₃, 1.5 eq.).

-

Addition of Alkylating Agent: Add (R)-2-(chloromethyl)-2-methyloxirane (1.1 eq.) to the mixture.

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and monitor its progress by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete, cool the mixture, filter off the inorganic salts, and remove the solvent under reduced pressure.

-

Purification: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the final product by column chromatography on silica gel.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic and synthetic overview of this compound. The forecasted ¹H NMR, ¹³C NMR, MS, and IR data serve as a valuable reference for the structural verification of this compound. The detailed experimental protocols offer practical guidance for researchers, while the proposed synthesis provides a logical pathway for its preparation. As with any predictive analysis, experimental verification is the ultimate standard for confirmation.

References

-

Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed URL: [Link]

-

Title: Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes Source: ACS Publications URL: [Link]

-

Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: ResearchGate URL: [Link]

-

Title: 13 C NMR data (ppm) for synthetic epoxides 1-17. Source: ResearchGate URL: [Link]

-

Title: IR: alkyl halides Source: Organic Chemistry at CU Boulder URL: [Link]

-

Title: Characterization of aerosol nitroaromatic compounds: Validation of an experimental method Source: PMC - NIH URL: [Link]

-

Title: (R)-2-Chloro-1-((2-Methyloxiran-2-Yl)Methyl)-4-Nitro-1H-Imidazole Source: MySkinRecipes URL: [Link]

-

Title: The determination of the stereochemistry of epoxides located at the 5,6-positions of decalinic systems: An empirical method based on 13C NMR chemical shifts Source: ResearchGate URL: [Link]

-

Title: Exploring Geometrical, Electronic and Spectroscopic Properties of 2-Nitroimidazole-Based Radiopharmaceuticals via Computational Chemistry Methods Source: NIH URL: [Link]

-

Title: Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview Source: PubMed Central URL: [Link]

-

Title: N-ALKYLATION OF IMIDAZOLES BY KOH/Al₂O₃ Source: Chinese Journal of Applied Chemistry URL: [Link]

-

Title: Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening Source: PMC - NIH URL: [Link]

-

Title: Synthesis of N-alkylated derivatives of imidazole as antibacterial agents Source: PubMed URL: [Link]

-

Title: Synthesis of N-Alkylated derivatives of imidazole as antibacterial agents Source: ResearchGate URL: [Link]

-

Title: 13.10: Characteristics of ¹³C NMR Spectroscopy Source: Chemistry LibreTexts URL: [Link]

-

Title: INFRARED SPECTROSCOPY (IR) Source: University of Colorado Boulder URL: [Link]

-

Title: 1 H and 13 C NMR chemical shifts of nitrobenzene amination products... Source: ResearchGate URL: [Link]

-

Title: Ring-Opening Polymerization of Imidazole Epoxides for the Synthesis of Imidazole-Substituted Poly(ethylene oxides) Source: ResearchGate URL: [Link]

-

Title: Table of Characteristic IR Absorptions Source: Michigan State University URL: [Link]

-

Title: 1 H-NMR signals of groups used for identification of metronidazole and... Source: ResearchGate URL: [Link]

-

Title: Interpreting Infrared Spectra Source: Specac Ltd URL: [Link]

-

Title: 1 H NMR (CDCl 3 , 600 MHz) of 5, showing irrradiation experiment. Source: ResearchGate URL: [Link]

-

Title: Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole Source: PMC - NIH URL: [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis and antimicrobial activity of 1H-1,2,3-triazole and carboxylate analogues of metronidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Unveiling of a Key Intermediate: A Technical Guide to the Structure Elucidation and Characterization of CAS 681490-93-7

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Critical Role of Intermediates in Drug Discovery

In the intricate tapestry of pharmaceutical development, the journey from a promising molecule to a life-saving therapeutic is paved with a series of meticulously designed and characterized chemical intermediates. These compounds, while not the final drug substance, are the unsung heroes that dictate the efficiency, purity, and ultimately the viability of the entire synthetic route. This guide delves into the comprehensive structure elucidation and characterization of one such pivotal molecule: (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole (CAS 681490-93-7), a key intermediate in the synthesis of the anti-tuberculosis drug, Delamanid.[1]

This document serves as a technical resource for researchers and scientists, providing a deep dive into the analytical methodologies and the scientific rationale behind the characterization of this chiral nitroimidazole derivative. By understanding the intricacies of its structure and properties, drug development professionals can ensure the robustness of the synthetic process and the quality of the final active pharmaceutical ingredient (API).

Genesis of a Crucial Building Block: Synthesis of CAS 681490-93-7

The synthesis of (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole is a critical step in the overall production of Delamanid. While multiple synthetic strategies for Delamanid exist, a common approach involves the N-alkylation of a nitroimidazole core with a chiral epoxide side chain.

A plausible synthetic pathway commences with the commercially available 2-chloro-4-nitroimidazole . This precursor, a stable solid, possesses the core heterocyclic structure required for the final intermediate. The key transformation involves the regioselective alkylation of the imidazole nitrogen with a suitable chiral epoxide.

The chirality of the final intermediate is paramount, as the stereochemistry of Delamanid is crucial for its biological activity. Therefore, the synthesis employs an enantiomerically pure epoxide, specifically an (R)-configured 2-methyloxirane derivative.

The following diagram illustrates a generalized synthetic workflow:

Figure 1: Generalized synthetic workflow for CAS 681490-93-7.

Experimental Protocol: A Representative Synthesis

The following is a representative, non-exhaustive protocol based on common organic synthesis practices for similar transformations.

Materials:

-

2-Chloro-4-nitroimidazole

-

(R)-2-(chloromethyl)-2-methyloxirane

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Hexane

Procedure:

-

To a stirred solution of 2-chloro-4-nitroimidazole in anhydrous DMF, add anhydrous potassium carbonate.

-

Slowly add (R)-2-(chloromethyl)-2-methyloxirane to the reaction mixture at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the title compound.

The Molecular Blueprint: Structure Elucidation

The definitive confirmation of the chemical structure of (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole is achieved through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules, providing detailed information about the carbon-hydrogen framework.

¹H NMR (Proton NMR): The ¹H NMR spectrum would be expected to show distinct signals for each type of proton in the molecule.

-

Imidazole Proton: A singlet in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the proton on the imidazole ring.

-

Methylene Protons (N-CH₂): A pair of doublets (due to diastereotopicity) or a singlet in the region of δ 4.0-5.0 ppm, representing the two protons of the methylene group connecting the imidazole ring to the oxirane.

-

Oxirane Protons: Two doublets in the upfield region (typically δ 2.5-3.5 ppm) corresponding to the two diastereotopic protons on the oxirane ring.

-

Methyl Protons: A singlet around δ 1.5-2.0 ppm for the three protons of the methyl group on the oxirane ring.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum provides information on the number and types of carbon atoms.

-

Imidazole Carbons: Signals in the aromatic region (typically δ 120-150 ppm) for the carbon atoms of the imidazole ring. The carbon bearing the nitro group would be expected to be significantly downfield.

-

Methylene Carbon (N-CH₂): A signal in the range of δ 45-55 ppm.

-

Oxirane Carbons: Two signals in the region of δ 45-60 ppm for the two carbons of the epoxide ring.

-

Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern, which can further confirm the structure. For CAS 681490-93-7, the expected monoisotopic mass is approximately 217.0254 g/mol for the protonated molecule [M+H]⁺.

Expected Fragmentation Pattern:

Under electron ionization (EI) or electrospray ionization (ESI), the molecule would be expected to fragment at its weakest bonds. Key fragmentation pathways could include:

-

Loss of the nitro group (NO₂).

-

Cleavage of the bond between the methylene group and the imidazole ring.

-

Opening and fragmentation of the oxirane ring.

The following diagram illustrates a potential fragmentation pathway:

Figure 2: Potential mass spectrometry fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C-H (aromatic) | 3100-3000 | Stretching vibration of the C-H bond on the imidazole ring. |

| C-H (aliphatic) | 3000-2850 | Stretching vibrations of the C-H bonds in the methylene and methyl groups. |

| C=N (imidazole) | 1650-1550 | Stretching vibration of the carbon-nitrogen double bond in the imidazole ring. |

| N-O (nitro group) | 1550-1500 & 1350-1300 | Asymmetric and symmetric stretching vibrations of the nitro group. |

| C-O (epoxide) | 1250 & 950-810 | C-O stretching and ring breathing of the oxirane. |

| C-Cl | 800-600 | Stretching vibration of the carbon-chlorine bond. |

Defining the Physicochemical Landscape: Characterization

Beyond the molecular structure, a thorough characterization of the physicochemical properties of CAS 681490-93-7 is essential for its handling, formulation, and quality control.

| Property | Value | Method |

| Molecular Formula | C₇H₈ClN₃O₃ | Calculated from elemental composition |

| Molecular Weight | 217.61 g/mol | Mass Spectrometry |

| Appearance | Off-white to pale yellow solid | Visual Inspection |

| Melting Point | 72-73 °C | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus |

| Solubility | Soluble in dichloromethane, chloroform | Solubility studies |

| Optical Rotation | Specific rotation value for the (R)-enantiomer | Polarimetry |

Ensuring Stereochemical Integrity: Chiral Purity Analysis

Given that CAS 681490-93-7 is a chiral molecule, confirming its enantiomeric purity is of utmost importance. The presence of the undesired (S)-enantiomer could potentially lead to different biological activity or impurities in the final drug product.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for determining enantiomeric purity.

Workflow for Chiral HPLC Analysis:

Figure 3: Workflow for chiral purity analysis by HPLC.

Key Considerations for Method Development:

-

Chiral Stationary Phase Selection: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for separating a wide range of chiral compounds.

-

Mobile Phase Optimization: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol) is typically used. The ratio is optimized to achieve baseline separation of the enantiomers.

-

Detection: A UV detector set at a wavelength where the compound exhibits strong absorbance is commonly used.

Conclusion: A Well-Characterized Path to a Vital Medicine

The comprehensive structure elucidation and characterization of (R)-2-Chloro-1-((2-methyloxiran-2-yl)methyl)-4-nitro-1H-imidazole (CAS 681490-93-7) is not merely an academic exercise. It is a fundamental requirement for ensuring the quality, safety, and efficacy of Delamanid, a crucial drug in the fight against multidrug-resistant tuberculosis. By employing a suite of advanced analytical techniques and adhering to rigorous scientific principles, researchers and drug development professionals can confidently navigate the synthetic pathway, secure in the knowledge that this key intermediate meets the highest standards of purity and structural integrity. This in-depth understanding forms the bedrock upon which robust and reliable pharmaceutical manufacturing processes are built.

References

-

PubChem. Delamanid. National Center for Biotechnology Information. [Link]

- Google Patents.

- Google Patents.

-

G. E. M. Venter, P. D. van Helden, and R. M. Warren, "Delamanid: A new nitro-dihydro-imidazooxazole for the treatment of multidrug-resistant tuberculosis," Expert Review of Anti-infective Therapy, vol. 12, no. 10, pp. 1175-1185, 2014. [Link]

Sources

A Technical Guide to the Biological Activity of Chiral 4-Nitroimidazole Compounds

This guide provides an in-depth exploration of chiral 4-nitroimidazole compounds, a class of molecules demonstrating significant potential in modern drug development. We will dissect their core mechanism of action, explore their diverse biological activities with a focus on enantioselectivity, and provide detailed experimental protocols for their evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand and leverage the unique properties of these potent agents.

Foundational Concepts: The Synergy of Bioreduction and Chirality

The therapeutic efficacy of 4-nitroimidazoles stems from the strategic combination of a bioreducible nitro group and a stereochemically defined chiral center. Understanding these two pillars is essential to appreciating their biological activity.

The Nitro Group: A Hypoxia-Activated Prodrug